molecular formula C20H18FN3O2S2 B11501028 4-(4-fluorophenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

4-(4-fluorophenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11501028
M. Wt: 415.5 g/mol
InChI Key: DWCPMZSKQRHERC-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound that features a combination of fluorophenyl, thiadiazolyl, and tetrahydroquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a nucleophile.

    Cyclization to Form the Tetrahydroquinoline Ring: This can be done through a Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions might target the carbonyl groups in the tetrahydroquinoline ring.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the fluorophenyl group suggests possible interactions with biological targets.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structure indicates potential activity against certain diseases, although specific studies would be required to confirm this.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
  • 4-(4-bromophenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Uniqueness

The uniqueness of 4-(4-fluorophenyl)-1-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the thiadiazole and tetrahydroquinoline rings also provides a unique scaffold for further functionalization and application.

Properties

Molecular Formula

C20H18FN3O2S2

Molecular Weight

415.5 g/mol

IUPAC Name

4-(4-fluorophenyl)-1-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C20H18FN3O2S2/c1-2-10-27-20-23-22-19(28-20)24-15-4-3-5-16(25)18(15)14(11-17(24)26)12-6-8-13(21)9-7-12/h2,6-9,14H,1,3-5,10-11H2

InChI Key

DWCPMZSKQRHERC-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NN=C(S1)N2C3=C(C(CC2=O)C4=CC=C(C=C4)F)C(=O)CCC3

Origin of Product

United States

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